

Application Note: Detection and Quantification of 2,3-Dimethylnonane in Environmental Samples

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Compound of Interest

Compound Name: 2,3-Dimethylnonane

Cat. No.: B13832861

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Abstract

This document provides detailed methodologies for the detection and quantification of **2,3-Dimethylnonane**, a volatile organic compound (VOC), in soil and water samples. The protocols described herein are primarily based on gas chromatography coupled with mass spectrometry (GC-MS), a robust and widely used technique for the analysis of environmental contaminants.[1] Key sample preparation techniques, including Static Headspace (HS), Purge and Trap (P&T), and Solid-Phase Microextraction (SPME), are detailed to ensure optimal recovery and sensitivity. These methods are designed for use by researchers and scientists in environmental monitoring and analytical chemistry.

Principle

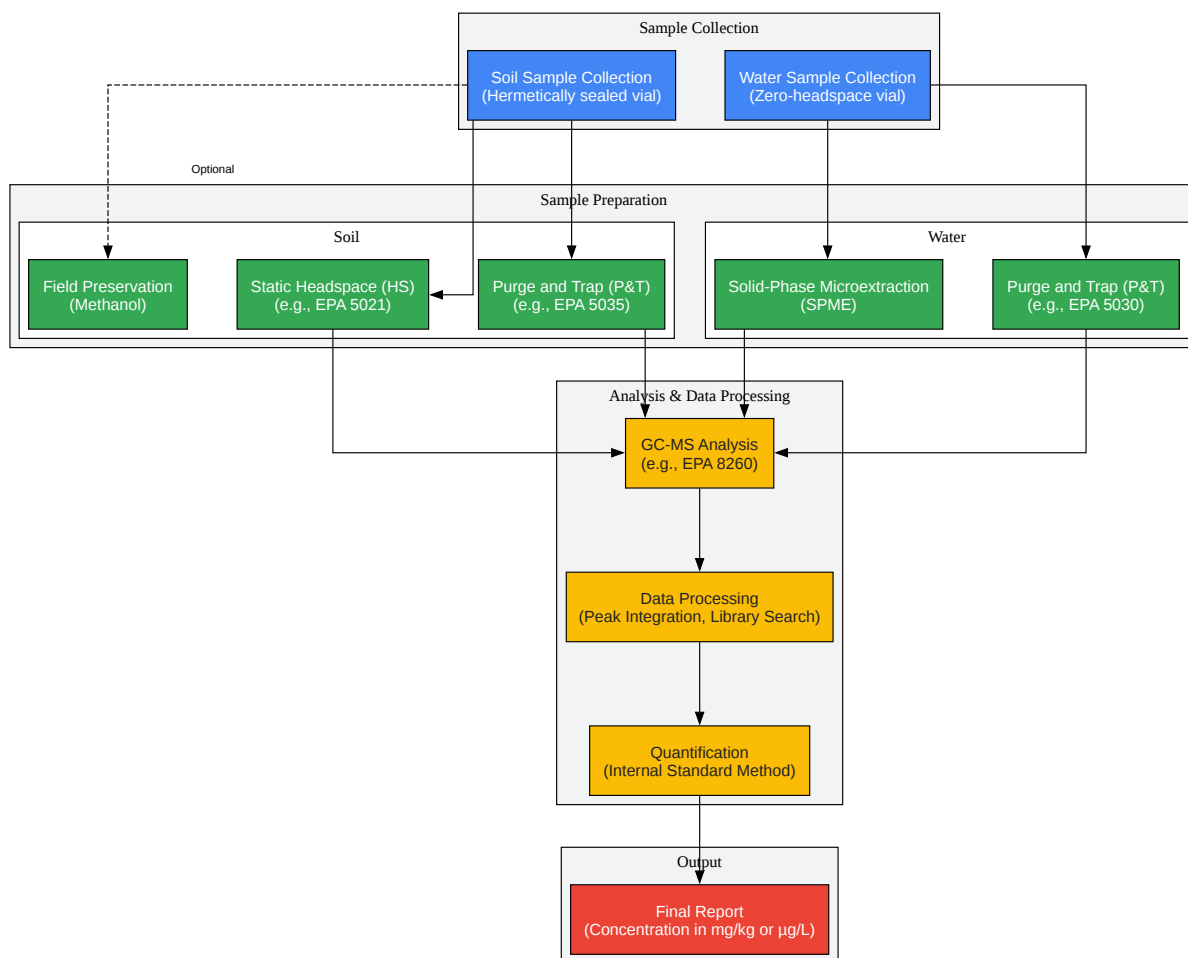
The detection of **2,3-Dimethylnonane**, a branched-chain alkane, relies on its volatility and chromatographic behavior.

- For Soil Samples: Volatiles are extracted from the soil matrix into the gas phase using either Static Headspace (HS) or dynamic Purge and Trap (P&T) systems. In HS analysis, a soil sample is heated in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC-MS.[2][3] The P&T method involves actively purging the sample with an inert gas, trapping the released volatiles on a sorbent trap, and then thermally desorbing them onto the GC column.[4][5]

- For Water Samples: In addition to Purge and Trap, Solid-Phase Microextraction (SPME) is a highly effective, solvent-free technique.^[6] An SPME fiber coated with a suitable polymer is exposed to the water sample (or its headspace), where it adsorbs and concentrates the analytes. The fiber is then directly transferred to the hot GC inlet for thermal desorption and analysis.^[7]^[8]

Following sample introduction, the GC separates **2,3-Dimethylnonane** from other components in the sample matrix based on its boiling point and affinity for the capillary column. The mass spectrometer then detects and confirms the identity of the compound based on its unique mass spectrum and quantifies it against a calibrated standard.

Experimental Workflow Diagram



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Caption: Experimental workflow for the detection of **2,3-Dimethylnonane**.

Protocols

Protocol 1: Static Headspace GC-MS for Soil Samples

This protocol is adapted from methodologies like U.S. EPA Method 5021.[2][3]

4.1.1 Reagents and Materials

- **2,3-Dimethylnonane** standard (CAS: 2884-06-2)
- Methanol, purge-and-trap grade
- Internal Standard (IS) and Surrogate standards (e.g., Toluene-d8, Bromofluorobenzene)
- Organic-free reagent water
- Sodium chloride (NaCl) and Phosphoric acid (for matrix modification)[3]
- 20 mL headspace vials with PTFE-lined septa

4.1.2 Sample Preparation

- Prepare a matrix modifying solution by adding concentrated phosphoric acid to reagent water until pH is ~2, then saturate with NaCl.[2][3]
- Quickly transfer approximately 2 grams of the soil sample into a pre-weighed 20 mL headspace vial. Record the exact weight.
- Immediately add 10 mL of the matrix modifying solution.
- Spike the vial with a known amount of internal standard and surrogate solutions.
- Immediately seal the vial with a PTFE-lined septum and magnetic cap.[2]
- Vortex the vial for 1 minute to ensure thorough mixing.

4.1.3 HS-GC-MS Parameters

- Headspace Autosampler:

- Vial Equilibration Temperature: 85°C
- Vial Equilibration Time: 20 min
- Loop Temperature: 100°C
- Transfer Line Temperature: 120°C
- Injection Volume: 1 mL
- GC-MS System:
 - See section 5.0 for detailed GC-MS parameters.

Protocol 2: SPME GC-MS for Water Samples

This protocol utilizes Solid-Phase Microextraction for efficient, solvent-free concentration of the analyte.^[6]^[7]

4.2.1 Reagents and Materials

- SPME Fiber Assembly: e.g., 100 µm Polydimethylsiloxane (PDMS) or 65 µm PDMS/Divinylbenzene (DVB) for general VOCs.^[8]
- **2,3-Dimethylnonane** standard
- Internal Standard (IS) and Surrogate standards
- Organic-free reagent water
- Sodium Chloride (NaCl)
- 20 mL vials with PTFE-lined septa

4.2.2 Sample Preparation

- Transfer 10 mL of the water sample into a 20 mL vial.
- Add ~3 g of NaCl to "salt out" the analyte, increasing its partitioning into the headspace.

- Spike the vial with a known amount of internal standard and surrogate solutions.
- Immediately seal the vial.
- Place the vial in a holder on a magnetic stir plate and stir to dissolve the salt.

4.2.3 SPME Extraction and Desorption

- Expose the SPME fiber to the headspace above the water sample.
- Extraction Time: 30 min at 45°C with continued stirring.
- After extraction, retract the fiber and immediately introduce it into the GC injection port.
- Desorption: Desorb for 5 min at 250°C in the injector.[\[8\]](#)
- Condition the fiber in a separate conditioning station or the GC injector as per manufacturer instructions before first use or after analyzing a highly concentrated sample.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for VOC analysis and are suitable for **2,3-Dimethylnonane**.[\[2\]](#)[\[5\]](#)

- Gas Chromatograph (GC):
 - Injector: Split/splitless, operated in splitless mode.
 - Inlet Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Column: Restek RTX-VMS or Agilent DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness).[\[5\]](#)
 - Oven Program:
 - Initial Temperature: 35°C, hold for 3 min.

- Ramp: 12°C/min to 220°C.
- Hold: Hold at 220°C for 2 min.
- Mass Spectrometer (MS):
 - Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition: Full Scan (e.g., 35-300 amu).[5]
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Transfer Line Temperature: 240°C[5]
 - Solvent Delay: 1-2 min to protect the filament from the solvent front.[5]

Data and Quality Control

- Identification: The identity of **2,3-Dimethylnonane** is confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard. A library search (e.g., NIST) can aid in identification.
- Quantification: An internal standard calibration method is used for quantification. A calibration curve is generated by analyzing standards at five or more concentration levels.[4]
- Quality Control: Analysis of method blanks, laboratory control samples (LCS), and matrix spikes/matrix spike duplicates (MS/MSD) should be performed with each batch of samples to ensure data quality. Surrogate recoveries must be within acceptable limits (e.g., 70-130%).[2]

Quantitative Data Summary

The table below summarizes typical performance criteria for the analytical methods described. These values are representative of general VOC analysis and should be established specifically for **2,3-Dimethylnonane** by the analyzing laboratory.

Parameter	Soil (HS-GC-MS)	Water (SPME-GC-MS)	Reference
Linearity (R^2)	> 0.995	> 0.995	[3]
Method Detection Limit (MDL)	1 - 10 µg/kg	0.01 - 0.5 µg/L	[2][3][9]
Limit of Quantitation (LOQ)	5 - 25 µg/kg	0.05 - 1.0 µg/L	[2][10]
Precision (%RSD)	< 15%	< 15%	[3]
Accuracy / Recovery (%)	70 - 130%	70 - 130%	[2][11]

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